

Use of 1,2-Dilaurin in the food industry as an emulsifier

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Dilaurin

Cat. No.: B593230

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Application Notes: 1,2-Dilaurin as a Food Emulsifier

Introduction

1,2-Dilaurin is a diacylglycerol (also known as a diglyceride) consisting of a glycerol backbone esterified with two lauric acid chains at the sn-1 and sn-2 positions. As part of the broader class of mono- and diglycerides (E number E471), **1,2-Dilaurin** functions as a highly effective oil-in-water (O/W) emulsifier in the food industry.[1] These compounds are produced industrially through the glycerolysis of fats and oils, which can be derived from either plant or animal sources.[1][2] Their primary role is to enable the stable mixing of immiscible ingredients like oil and water, thereby improving the texture, consistency, and shelf-life of a wide range of food products.[2][3]

Mechanism of Action

The emulsifying capability of **1,2-Dilaurin** stems from its amphiphilic molecular structure. The two non-polar lauric acid "tails" are lipophilic (oil-loving), while the remaining hydroxyl group on the glycerol backbone is hydrophilic (water-loving). When introduced into an oil and water system, **1,2-Dilaurin** molecules orient themselves at the oil-water interface. This orientation reduces the interfacial tension that naturally keeps the two phases separate. By lowering this tension, the formation of small oil droplets within the water phase is facilitated during homogenization, and the resulting emulsion is stabilized against coalescence and separation.

Caption: Molecular orientation of **1,2-Dilaurin** at the oil-water interface.

Regulatory Status

Mono- and diglycerides derived from edible fats and oils are "Generally Recognized as Safe" (GRAS) for use as direct food additives by the U.S. Food and Drug Administration (FDA) under 21 CFR 184.1505. This affirmation is based on a long history of safe use in food. Specific formulations containing mono- and diglycerides are also subject to the GRAS notification process, such as GRN 648 for a mixture of monoacylglycerides used as an edible coating. This regulatory acceptance underscores their safety and utility in food manufacturing.

Applications in the Food Industry

The functional properties of **1,2-Dilaurin** make it a versatile emulsifier in numerous food categories:

- **Bakery Products:** Improves dough softness, enhances cake volume and texture, and extends the freshness of baked goods by retarding staling.
- **Dairy and Frozen Desserts:** Contributes to a creamy mouthfeel in ice cream and frozen desserts by promoting a stable foam structure and preventing the formation of large ice crystals.
- **Margarine and Spreads:** Acts as the primary emulsifier to create and stabilize the water-in-oil emulsion, while also modifying fat crystal formation to improve texture and spreadability.
- **Confectionery:** Prevents fat bloom in chocolates and reduces stickiness in caramels and chewing gum.
- **Dressings and Sauces:** Stabilizes emulsions like mayonnaise and salad dressings, preventing the oil and water phases from separating over time.
- **Beverages:** Used in coffee creamers and other emulsified beverages to ensure a uniform and stable dispersion.

Quantitative Data

The performance of an emulsifier is quantified by its ability to create small droplets and maintain emulsion stability over time. The following table provides illustrative data comparing

1,2-Dilaurin to other common food emulsifiers.

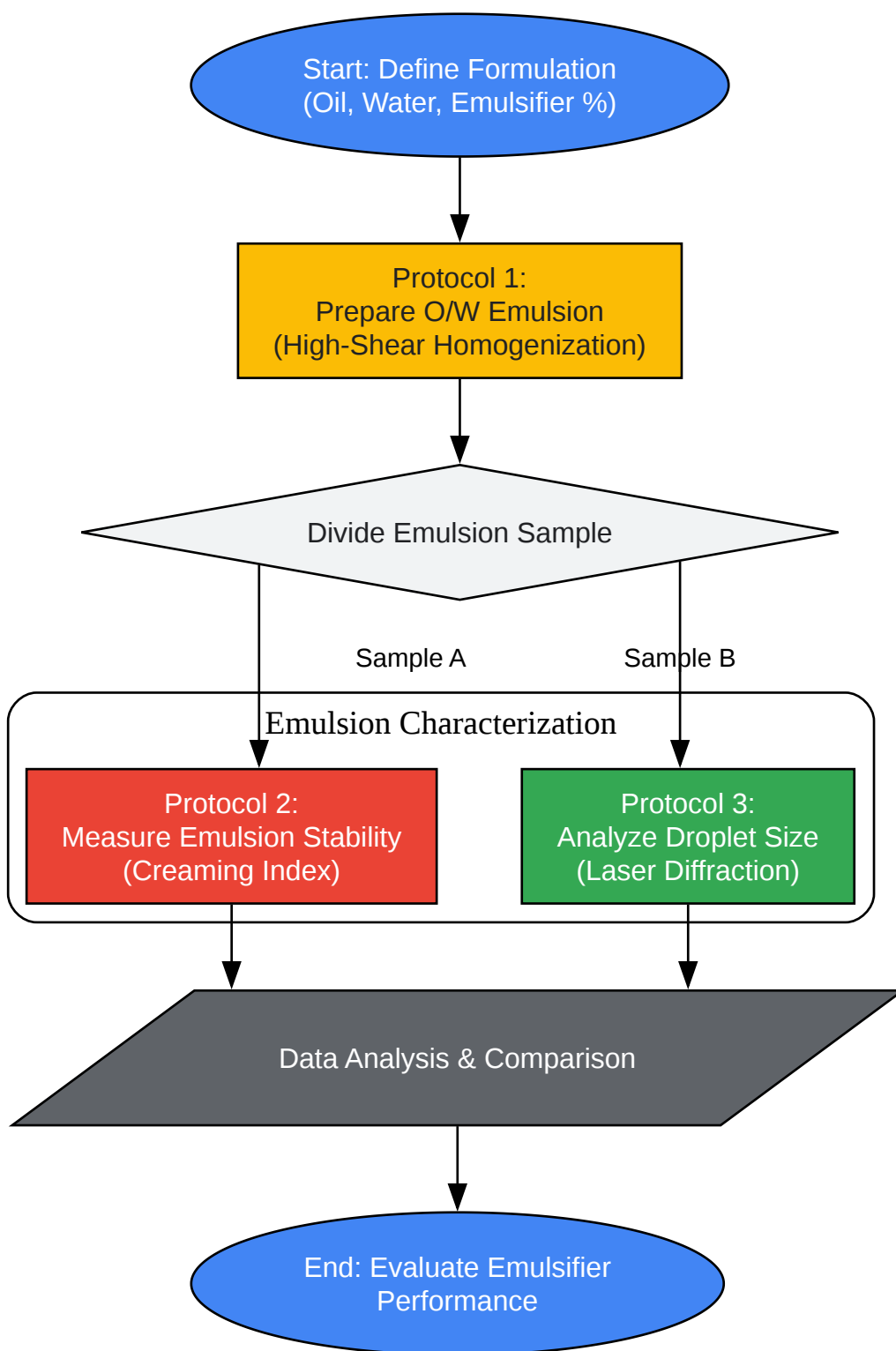
Disclaimer: This table presents typical, illustrative values for comparative purposes. Actual performance will vary based on the specific formulation, processing conditions, and oil/water phase composition. Experimental validation is required.

Emulsifier	Chemical Class	Typical Use Level (%)	Mean Droplet Size (d ₃₂) ¹	Emulsion Stability Index (ESI) ²	Key Applications
1,2-Dilaurin	Diglyceride	0.2 - 1.0%	0.5 - 2.0 µm	> 90% (after 24h)	Bakery, Dairy, Spreads, Confectionery
Soy Lecithin	Phospholipid	0.1 - 0.5%	1.0 - 5.0 µm	75% - 85% (after 24h)	Chocolate, Bakery, Margarine
Polysorbate 80	Polyoxyethylene Sorbitan Ester	0.1 - 1.0%	< 0.5 µm	> 95% (after 24h)	Ice Cream, Pickles, Vitamins
Casein	Protein	0.5 - 2.0%	0.8 - 3.0 µm	80% - 90% (after 24h)	Dairy Products, Sauces, Beverages

¹ Mean droplet size (Sauter mean diameter, d₃₂) is a measure of the fineness of the emulsion; smaller values are generally indicative of better emulsification efficiency. ² Emulsion Stability Index (ESI) represents the percentage of the emulsion that remains stable after a defined period under specific conditions (e.g., centrifugation or storage).

Experimental Protocols

The following protocols outline standard methodologies for evaluating the performance of **1,2-Dilaurin** as a food emulsifier.



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Caption: General workflow for the evaluation of emulsifier performance.

Protocol 1: Preparation of a Standard Oil-in-Water (O/W) Emulsion

This protocol describes the creation of a model 10% oil-in-water emulsion for subsequent analysis.

- Materials & Equipment:
 - **1,2-Dilaurin**
 - Vegetable oil (e.g., sunflower or soybean oil)
 - Deionized water
 - High-shear mixer (e.g., rotor-stator homogenizer)
 - Analytical balance
 - Beakers
- Procedure:
 - Prepare Aqueous Phase: Weigh 90.0 g of deionized water into a beaker.
 - Prepare Oil Phase: In a separate beaker, weigh 10.0 g of vegetable oil. Add the desired concentration of **1,2-Dilaurin** to the oil phase (e.g., 0.5 g for a 0.5% w/w concentration relative to the total emulsion weight). Gently heat and stir the oil phase if necessary to fully dissolve the emulsifier.
 - Form Coarse Emulsion: While mixing the aqueous phase with the high-shear mixer at a low speed, slowly pour the oil phase into the water.
 - Homogenize: Increase the mixer speed to a high setting (e.g., 8,000-10,000 rpm) and homogenize for 2-5 minutes to form a fine emulsion.
 - Cooling: Place the beaker in an ice bath to cool the emulsion to room temperature, if heating was applied.
 - The resulting emulsion is now ready for stability and droplet size analysis.

Protocol 2: Determination of Emulsion Stability via Creaming Index (CI)

This method provides a quantitative measure of an emulsion's resistance to gravitational separation.

- Materials & Equipment:
 - Freshly prepared O/W emulsion
 - 10 mL or 15 mL graduated glass cylinders with stoppers
 - Ruler or calipers
- Procedure:
 - Immediately after preparation, gently pour 10 mL of the emulsion into a graduated cylinder. Seal the cylinder.
 - Record the initial total height of the emulsion (H_{total}).
 - Store the cylinder undisturbed at a controlled temperature (e.g., 25°C).
 - At specified time intervals (e.g., 1h, 6h, 24h, 48h), measure the height of the bottom serum layer (H_{serum}), which is the transparent or translucent layer that forms as the oil droplets cream upwards.
 - Calculate the Creaming Index (CI) using the following formula: $CI (\%) = (H_{serum} / H_{total}) \times 100$
 - Plot CI (%) versus time. A lower CI value indicates higher emulsion stability.

Protocol 3: Droplet Size Distribution Analysis by Laser Diffraction

This protocol uses laser diffraction to accurately measure the size of the oil droplets in the emulsion, which is a critical indicator of emulsification efficiency.

- Materials & Equipment:

- Freshly prepared O/W emulsion
- Laser diffraction particle size analyzer (e.g., Malvern Mastersizer)
- Deionized water (as dispersant)
- Pipette
- Procedure:
 - Instrument Setup: Configure the particle size analyzer according to the manufacturer's instructions. Set the refractive index for the dispersed phase (oil, typically ~1.47) and the dispersant (water, ~1.33).
 - Background Measurement: Allow the instrument to perform a background measurement with clean deionized water circulating in the sample cell.
 - Sample Addition: Gently invert the emulsion sample to ensure homogeneity. Using a pipette, add the emulsion drop-by-drop to the dispersant in the sample cell until the target obscuration level (typically 10-20%) is reached.
 - Measurement: Allow the sample to circulate and stabilize for 30-60 seconds, then initiate the measurement. Perform at least three replicate measurements.
 - Data Analysis: The instrument software will generate a droplet size distribution curve. Record key parameters such as the volume-weighted mean diameter (D) and the Sauter mean diameter (d_{32}). A smaller mean droplet size indicates more effective emulsification.

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- To cite this document: BenchChem. [Use of 1,2-Dilaurin in the food industry as an emulsifier]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b593230#use-of-1-2-dilaurin-in-the-food-industry-as-an-emulsifier]

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